
N-Cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is a compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide typically involves the reaction of cyclohexylamine with 5-sulfamoyl-1,3,4-thiadiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide in high purity.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and reproducibility of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been investigated for its antimicrobial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding of the compound to its target. These interactions can disrupt the normal function of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can be compared with other thiadiazole derivatives, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Sulthiame: An anticonvulsant drug that also inhibits carbonic anhydrase.
Compared to these compounds, N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide may exhibit unique properties due to the presence of the cyclohexyl group, which can influence its binding affinity and selectivity for specific targets. This uniqueness can make it a valuable compound for further research and development in various fields.
Propriétés
Numéro CAS |
74186-63-3 |
|---|---|
Formule moléculaire |
C10H15N5O4S2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C10H15N5O4S2/c11-21(18,19)10-15-14-9(20-10)13-8(17)7(16)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,16)(H2,11,18,19)(H,13,14,17) |
Clé InChI |
DHQXEUBFXWXKLH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C(=O)NC2=NN=C(S2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


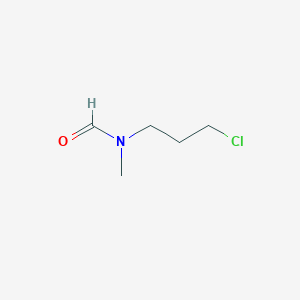
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)

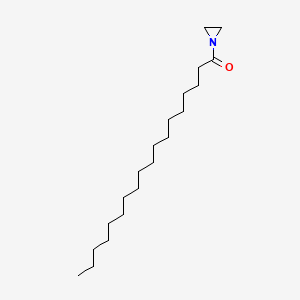
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

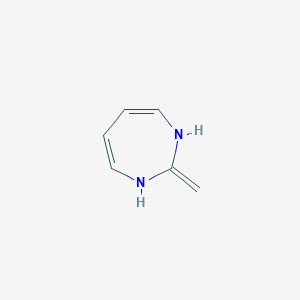
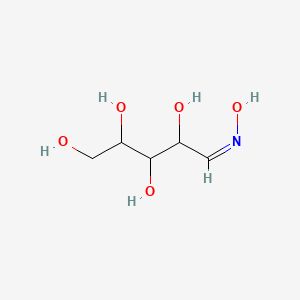
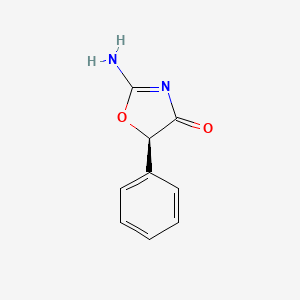
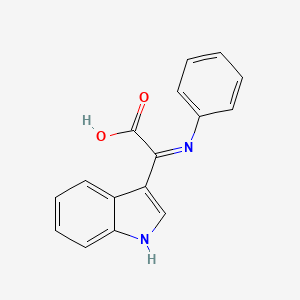
![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)
